molecular formula C38H46N2O4 B12319944 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid

Cat. No.: B12319944
M. Wt: 594.8 g/mol
InChI Key: DINNYOKIXMECOB-UHFFFAOYSA-N
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Description

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the tryptophan molecule. The compound’s molecular formula is C38H46N2O4, and it has a molecular weight of 594.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl groups are introduced to the indole ring of tryptophan through alkylation reactions using tert-butyl bromide under basic conditions .

Industrial Production Methods

Industrial production of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced as a white solid with a purity of 98% .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-L-2,5,7-tri-tert-butyl-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is unique due to the presence of three tert-butyl groups on the indole ring, which provides significant steric hindrance and enhances the stability of the compound during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C38H46N2O4

Molecular Weight

594.8 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C38H46N2O4/c1-36(2,3)22-18-27-28(33(38(7,8)9)40-32(27)30(19-22)37(4,5)6)20-31(34(41)42)39-35(43)44-21-29-25-16-12-10-14-23(25)24-15-11-13-17-26(24)29/h10-19,29,31,40H,20-21H2,1-9H3,(H,39,43)(H,41,42)

InChI Key

DINNYOKIXMECOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C

Origin of Product

United States

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